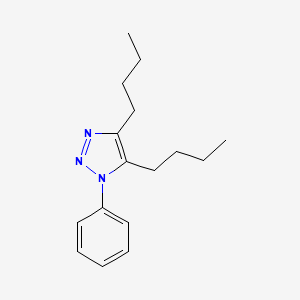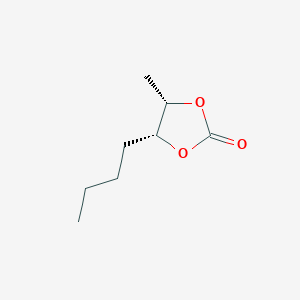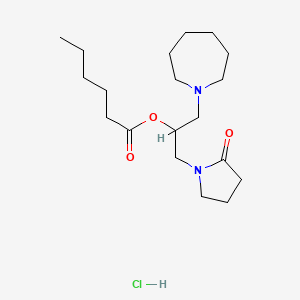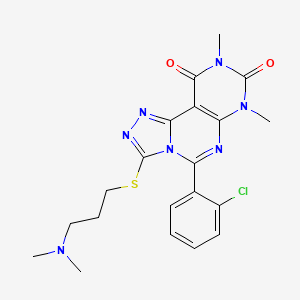![molecular formula C13H17BrN2O B12623685 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one CAS No. 919118-89-1](/img/structure/B12623685.png)
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is a chemical compound that features a piperidine ring substituted with a 2-bromoaniline group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-bromoaniline as the primary starting materials.
Reaction Conditions: The piperidine is reacted with ethanone under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-bromoaniline to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone moiety.
Substitution: The bromine atom in the 2-bromoaniline group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets in the body:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or neurotransmission, depending on its specific binding affinity and activity profile.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(piperidin-1-yl)ethanone and 1-phenyl-2-(piperidin-1-yl)ethanone share structural similarities but differ in their substituents and functional groups
Uniqueness: The presence of the 2-bromoaniline group in this compound imparts distinct chemical reactivity and potential biological activity, setting it apart from other piperidine derivatives.
Eigenschaften
CAS-Nummer |
919118-89-1 |
|---|---|
Molekularformel |
C13H17BrN2O |
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
1-[4-(2-bromoanilino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-11(7-9-16)15-13-5-3-2-4-12(13)14/h2-5,11,15H,6-9H2,1H3 |
InChI-Schlüssel |
AUHUTUUEGMYTHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)

![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)




![Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate](/img/structure/B12623639.png)
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)
